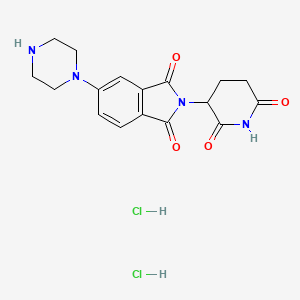

2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperidinyl group, a piperazinyl group, and a dioxopiperidinyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the reaction of piperazine with phthalic anhydride derivatives under controlled conditions. One common method involves the reaction of 2,6-dioxopiperidin-3-yl with piperazine in the presence of a suitable catalyst, such as a strong acid or base, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure consistent quality. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable tool for researchers and industry professionals.

Biological Activity

The compound 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride (CAS No. 2154342-61-5) is a novel derivative with potential therapeutic applications. Its unique structure incorporates functional groups that are essential for biological activity, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

This compound features several key structural components:

- Isoindoline ring : Known for its high affinity towards various biological targets.

- Piperidine and piperazine rings : These contribute to the compound's versatility in drug design and synthesis.

The molecular formula is C17H18N4O4, with a molecular weight of 342.35 g/mol. The compound is typically stored under controlled conditions to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₄ |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 2154342-61-5 |

| Purity | ≥95% |

| Storage Conditions | Dark place, Inert atmosphere, 2-8°C |

Research indicates that the biological activity of this compound may be linked to its ability to modulate specific protein levels involved in immune responses and cell signaling pathways. Notably, it has been associated with the degradation of IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which play crucial roles in T-cell regulation and immune function.

IKZF Protein Interaction

The compound exhibits selective degrader activity for IKZF proteins, which can lead to therapeutic effects in conditions such as cancer and autoimmune diseases. The modulation of these proteins can enhance T-cell responses or suppress inappropriate immune activation.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit tumor growth by targeting pathways involved in cell proliferation and survival. For example, compounds with similar structures have demonstrated efficacy in reducing the viability of cancer cell lines through apoptosis induction.

Immunomodulatory Effects

The ability to modulate IKZF proteins suggests potential applications in immunotherapy. By altering Treg function and enhancing anti-tumor immunity, these compounds could serve as novel agents in cancer treatment protocols.

Case Studies

- Cancer Treatment : A study evaluated the effects of a related compound on various cancer cell lines, showing significant reductions in cell viability at nanomolar concentrations.

- Autoimmune Disorders : Research indicated that compounds targeting IKZF2 could ameliorate symptoms in murine models of autoimmune diseases by restoring regulatory T-cell function.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4.2ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;;/h1-2,9,13,18H,3-8H2,(H,19,22,23);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNHFAUOBVSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.